molecular formula C22H28N2O3 B273647 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

货号 B273647
分子量: 368.5 g/mol
InChI 键: CQIZASIYJPTXSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

作用机制

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is involved in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione can modulate the expression of genes involved in these processes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been shown to have potent anti-inflammatory effects in various preclinical models, including mouse models of rheumatoid arthritis and inflammatory bowel disease. In addition, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The exact biochemical and physiological effects of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione are still being studied, but it is believed to modulate the expression of genes involved in cell growth, differentiation, and inflammation.

实验室实验的优点和局限性

One of the main advantages of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its potency and selectivity for BRD4, making it a valuable tool for studying the role of this protein in various biological processes. 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has also shown good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its relatively low solubility in aqueous solutions, which may pose challenges for certain experiments.

未来方向

There are several future directions for the study of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, including the development of new formulations with improved solubility, the evaluation of its efficacy in various disease models, and the identification of potential biomarkers for patient selection. In addition, the role of BRD4 in various biological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion
In summary, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its potent anti-inflammatory and anti-tumor effects make it a valuable tool for studying the role of BRD4 in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

合成方法

The synthesis of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione involves several steps, including the preparation of cyclohexylamine, the formation of tricyclic intermediate, and the introduction of acetyl groups. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学研究应用

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

属性

产品名称

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

分子式

C22H28N2O3

分子量

368.5 g/mol

IUPAC 名称

13-acetyl-5-cyclohexyl-1,13-diazatricyclo[10.3.1.02,7]hexadeca-2(7),3,5-triene-8,16-dione

InChI

InChI=1S/C22H28N2O3/c1-15(25)23-12-13-24-19-11-10-17(16-6-3-2-4-7-16)14-18(19)21(26)9-5-8-20(23)22(24)27/h10-11,14,16,20H,2-9,12-13H2,1H3

InChI 键

CQIZASIYJPTXSH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

规范 SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。